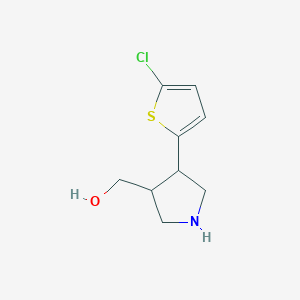

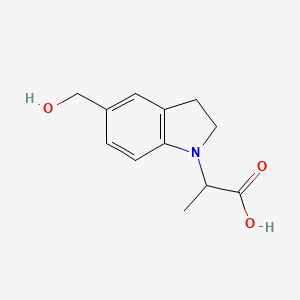

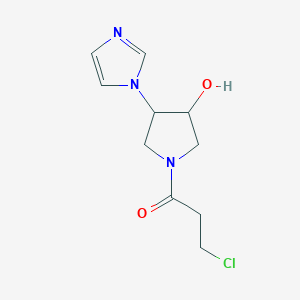

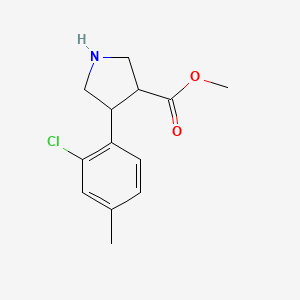

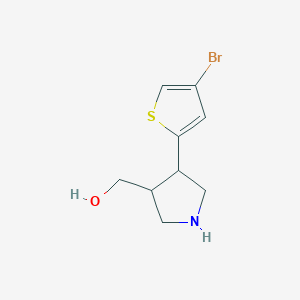

3-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Pharmaceuticals: Antimicrobial Agents

Imidazole derivatives have been widely recognized for their antimicrobial properties. The presence of the imidazole ring in this compound suggests potential use as an antibacterial and antifungal agent. Research has shown that imidazole-containing compounds can be effective against a variety of pathogens, offering a promising avenue for the development of new antimicrobial drugs .

Cancer Research: Antitumor Activity

The structural complexity of this compound, particularly the imidazole moiety, has been associated with antitumor potential. Synthesized imidazole derivatives have been evaluated against different cancer cell lines, showing promising results in inhibiting tumor growth. This could lead to the development of novel chemotherapeutic agents .

Gastroenterology: Anti-Ulcer Agents

Imidazole derivatives are known to possess anti-ulcer activity, making them valuable in treating gastrointestinal disorders. The compound could be explored for its efficacy in preventing or reducing gastric ulcers, contributing to the development of better gastrointestinal treatments .

Immunology: Anti-Inflammatory Properties

The anti-inflammatory properties of imidazole compounds make them suitable for treating inflammatory conditions. By modulating the immune response, this compound could be used to alleviate symptoms of chronic inflammatory diseases, such as rheumatoid arthritis .

Endocrinology: Antidiabetic Applications

Research has indicated that imidazole-containing compounds can exhibit antidiabetic activity. This compound could potentially be used to regulate blood sugar levels, offering a new approach to diabetes management .

Dermatology: Antifungal Treatments

Given the antifungal activity of imidazole derivatives, this compound could be utilized in the development of topical or systemic antifungal medications. It could be particularly useful in treating skin infections caused by Candida species, as demonstrated by related compounds with potent anti-Candida activity .

Chemical Synthesis: Building Blocks

The imidazole ring is a crucial component in the synthesis of various organic molecules. This compound could serve as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties .

Orientations Futures

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Mécanisme D'action

Imidazole-containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Targets of Action

Imidazole-containing compounds have been found to interact with a variety of biological targets. They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole-containing compounds can affect a variety of biochemical pathways. For example, they can inhibit the growth of bacteria or fungi, reduce inflammation, or prevent the replication of viruses .

Pharmacokinetics

The pharmacokinetics of imidazole-containing compounds can also vary widely. They are generally highly soluble in water and other polar solvents, which can affect their absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of imidazole-containing compounds can include the killing or inhibition of bacteria or fungi, the reduction of inflammation, or the prevention of viral replication .

Action Environment

The action of imidazole-containing compounds can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound .

Propriétés

IUPAC Name |

3-chloro-1-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c11-2-1-10(16)14-5-8(9(15)6-14)13-4-3-12-7-13/h3-4,7-9,15H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDLIOBIBHSKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)CCCl)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B1478229.png)

![(2-Azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1478234.png)